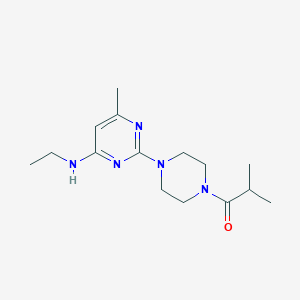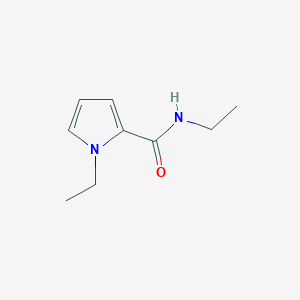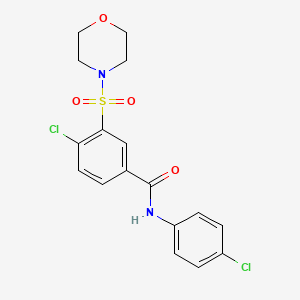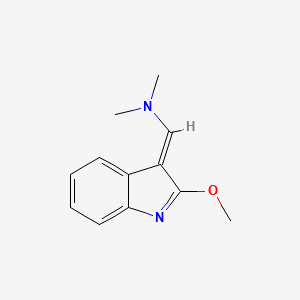
(4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP belongs to the class of compounds known as arylcyclohexylamines, which are known to have dissociative anesthetic properties. CPP has been found to exhibit similar properties and has been studied for its potential use in research related to the central nervous system.
Mécanisme D'action
The exact mechanism of action of (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone is not fully understood, but it is believed to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. NMDA receptors are involved in the regulation of synaptic plasticity and are believed to play a role in learning and memory. By blocking NMDA receptors, (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone may disrupt synaptic plasticity and interfere with learning and memory processes.
Biochemical and Physiological Effects:
(4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone has been found to have a number of biochemical and physiological effects in animal studies. It has been shown to decrease the release of glutamate, an excitatory neurotransmitter, in the hippocampus, a region of the brain involved in learning and memory. (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone has also been found to increase the release of dopamine, a neurotransmitter involved in reward and motivation, in the nucleus accumbens, a region of the brain involved in reward processing.
Avantages Et Limitations Des Expériences En Laboratoire
(4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone has several advantages for use in lab experiments. It has been found to have a longer duration of action than other arylcyclohexylamines, such as ketamine, which allows for longer experiments. Additionally, (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone has been found to have a lower potential for abuse and addiction than other dissociative anesthetics.
However, there are also limitations to the use of (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone in lab experiments. It has been found to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone has been found to have a higher potential for neurotoxicity than other arylcyclohexylamines, which may limit its use in certain experiments.
Orientations Futures
There are several areas of future research that could be explored with (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone. One area is the potential use of (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone in the treatment of depression. It has been found to have rapid antidepressant effects in animal studies, and further research could investigate its potential as a treatment for depression in humans.
Another area of future research is the potential use of (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone in the treatment of addiction. It has been found to reduce drug-seeking behavior in animal studies, and further research could investigate its potential as a treatment for addiction in humans.
Overall, (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone has shown promise as a tool for scientific research related to the central nervous system. Further research is needed to fully understand its mechanism of action and potential uses in the treatment of various disorders.
Méthodes De Synthèse
(4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone can be synthesized using a variety of methods, including the reaction of 4-chloro-2-methylphenyl magnesium bromide with cyclobutanone followed by the reduction of the resulting ketone with sodium borohydride. Another method involves the reaction of 4-chloro-2-methylphenyl isocyanate with piperidine followed by the reduction of the resulting carbamate with sodium borohydride.
Applications De Recherche Scientifique
(4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone has been extensively studied for its potential use in scientific research related to the central nervous system. It has been found to exhibit dissociative anesthetic properties similar to other arylcyclohexylamines, such as ketamine and phencyclidine. (4-chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone has been used in animal studies to investigate its effects on memory, learning, and behavior.
Propriétés
IUPAC Name |
(4-chloro-2-methylphenyl)-(1-cyclobutylpiperidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO/c1-12-10-14(18)7-8-16(12)17(20)13-4-3-9-19(11-13)15-5-2-6-15/h7-8,10,13,15H,2-6,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYWQMRDUUMZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-methylphenyl)(1-cyclobutyl-3-piperidinyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)

![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}nicotinamide](/img/structure/B5971051.png)

![3-[2-oxo-2-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)ethyl]-1-isoindolinone](/img/structure/B5971077.png)

![2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1-(2,5-difluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971101.png)
![5-{1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5971102.png)
![N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-(2-thienyl)ethanamine](/img/structure/B5971104.png)

![{4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B5971117.png)
![4-[({4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B5971124.png)